molecular formula C15H16N2O2 B5667192 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)acetamide CAS No. 392734-42-8

2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)acetamide

Cat. No. B5667192
CAS RN: 392734-42-8
M. Wt: 256.30 g/mol
InChI Key: UGICJNYTXYQURK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)acetamide involves complex chemical reactions. For example, N-methyl-2-(4-phenoxyphenoxy)acetamide, a related compound, is synthesized by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate. The reaction conditions are optimized to achieve a high yield, demonstrating the complexity and precision required in the synthesis process (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized through various spectroscopic methods. The structure of N-methyl-2-(4-phenoxyphenoxy)acetamide, for instance, has been elucidated using IR, MS, 1H NMR, and elementary analysis, showcasing the molecular complexity and the importance of detailed structural analysis in understanding the compound's properties and potential reactivity (He Xiang-qi, 2007).

Chemical Reactions and Properties

The chemical reactions involving these compounds can be quite diverse, indicating their versatile reactivity and potential for various applications. For instance, the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide involves a reaction with sulfuryl chloride, demonstrating the compound's ability to undergo substitution reactions and the effects of reaction conditions on yield and product formation (Gao Yonghong, 2009).

properties

IUPAC Name

2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-5-7-13(8-6-11)19-10-14(18)17-15-12(2)4-3-9-16-15/h3-9H,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGICJNYTXYQURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214578
Record name 2-(4-Methylphenoxy)-N-(3-methyl-2-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

392734-42-8
Record name 2-(4-Methylphenoxy)-N-(3-methyl-2-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392734-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenoxy)-N-(3-methyl-2-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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